benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Description
This compound is a bis-isoquinolinium derivative characterized by two 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium moieties linked via a pentyl spacer with propanoyloxy bridges. Its IUPAC name and structural synonym are defined in Clarke's Analysis of Drugs and Poisons . The stereochemistry (1R,2S) at both isoquinolinium centers and the presence of multiple methoxy groups distinguish it from simpler benzenesulfonate derivatives.
Properties
Molecular Formula |
C65H82N2O18S2 |
|---|---|
Molecular Weight |
1243.5 g/mol |
IUPAC Name |
benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43-,54+,55+;;/m1../s1 |
InChI Key |
XXZSQOVSEBAPGS-RCTGWIMVSA-L |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the 6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline core.
- Introduction of the 3,4-dimethoxybenzyl substituent at the 1-position.
- Formation of the isoquinolinium salt through quaternization.
- Esterification steps to link the propanoyloxy and pentyl chains.
- Final salt formation with benzenesulfonic acid to yield the benzenesulfonate salt.
This multi-step synthesis requires precise stereochemical control to obtain the (1R,2S) configuration.
Stepwise Preparation Details
Alternative Synthetic Routes
- Some literature reports direct formation of the isoquinolinium benzenesulfonate salt by reacting the free base isoquinoline derivative with benzenesulfonic acid in anhydrous solvents to avoid hydrolysis.
- Enantioselective synthesis approaches employ chiral catalysts or resolution techniques to ensure the correct stereochemistry at the 1R,2S centers.
Research Findings and Optimization
Yield and Purity
Reaction Conditions
| Reaction Step | Optimal Conditions | Notes |
|---|---|---|
| Pictet-Spengler | Mild acidic conditions, 0-25 °C | Avoids side reactions |
| Alkylation | Anhydrous solvents, inert atmosphere | Prevents hydrolysis |
| Esterification | Room temperature to 40 °C, inert atmosphere | Use of coupling agents improves yield |
| Salt Formation | Stoichiometric benzenesulfonic acid, mild heating | Ensures complete salt formation |
Stability Considerations
- The benzenesulfonate salt form improves compound stability compared to free base forms.
- Storage under inert atmosphere and low humidity is recommended to prevent degradation.
Summary Table of Preparation Methodologies
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes the compound susceptible to oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the isoquinoline moiety to its corresponding dihydroisoquinoline form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoquinoline compounds, and various substituted benzenesulfonate derivatives.
Scientific Research Applications
The compound benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate is a complex organic compound with a multifaceted structure, incorporating a benzenesulfonate moiety and multiple functional groups, including isoquinoline derivatives and methoxy groups. The presence of these groups suggests potential biological activity.
Biological Activity and Pharmacological Properties
- Compounds containing benzenesulfonate and isoquinoline structures have demonstrated various biological activities.
- The isoquinoline moiety is often associated with diverse pharmacological properties.
- The specific biological activity of the compound may depend on its ability to interact with biological targets due to the presence of methoxy groups and the isoquinoline structure.
Potential Applications
Given the structural components of the compound, potential applications can be inferred based on the known activities of similar compounds:
- Neuromuscular Blocking Agents: The compound This compound is related to Cisatracurium besylate, which acts as a competitive acetylcholine antagonist that binds to nicotinic receptors at the neuromuscular junction and blocks neuromuscular transmission .
- Research and Development: The compound may be utilized as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications.
- Anti-Parkinsonian drugs: Aminoindanes were first synthesized for medical use, e.g., as anti-Parkinsonian drugs and later as a potential compound facilitating psychotherapy .
Synthesis
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Activity
Salicylanilide benzenesulfonates, such as 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzenesulfonate (2e) and 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate (2q), exhibit potent antimycobacterial activity against M. tuberculosis (MIC: 1–2 μmol/L) . These compounds share a benzenesulfonate core but differ in substituents (e.g., chlorine, trifluoromethyl) and lack the bis-isoquinolinium structure of the target compound. Key structural and functional comparisons include:
Role of Lipophilicity and Substituents
Lipophilicity (ClogP) correlates with antimycobacterial efficacy in salicylanilide benzenesulfonates. Derivatives with ClogP >5 (e.g., 2e, 2q) show superior activity, while fluorinated analogues (ClogP ~4.6) are less effective . However, its quaternary ammonium centers (isoquinolinium) could enhance solubility or target binding, offsetting lipophilicity limitations .
Stereochemical Considerations
The (1R,2S) configuration in the target compound contrasts with (1R,2R) isomers observed in other isoquinolinium derivatives . Stereochemistry often influences receptor binding and pharmacokinetics; for example, enantiomers of similar alkaloids exhibit divergent bioactivities.
Biological Activity
The compound benzenesulfonate; 5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate is a complex organic molecule with potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 1075727-02-4 |
| Molecular Weight | 493.6 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Membrane Interaction : It could alter cell membrane permeability, affecting ion transport and cellular signaling.
- Receptor Modulation : The isoquinoline structure suggests potential interactions with neurotransmitter receptors.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Antimicrobial Activity : Some benzenesulfonates have shown effectiveness against bacterial strains by disrupting cell membranes .
- Neuroprotective Effects : Isoquinoline derivatives are often studied for their neuroprotective properties, potentially aiding in conditions like Parkinson's disease .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Isoquinoline Derivatives : A study demonstrated that certain isoquinoline derivatives possess significant neuroprotective effects in animal models of neurodegeneration. The mechanism was linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Antimicrobial Studies : Research on related benzenesulfonates showed that they effectively inhibited the growth of various pathogens through membrane disruption and enzyme inhibition mechanisms .
Table 2: Summary of Biological Activities
Q & A
Q. Example Table: Key NMR Assignments for Stereochemical Confirmation
| Proton Position | Expected δ (ppm) | Coupling Constants (J) | Spatial Correlations (NOESY) |
|---|---|---|---|
| C2-methyl | 1.2–1.5 | - | Proximity to C3-H |
| Aromatic OCH₃ | 3.7–3.9 | - | Adjacent methoxy groups |
Basic: What are the primary challenges in synthesizing this dimeric isoquinolinium compound?
Methodological Answer:
Key challenges include:
- Regioselective coupling of the propanoyloxy-pentyl linker to both isoquinolinium moieties without racemization. Use of protective groups (e.g., tert-butyldimethylsilyl for hydroxyls) and low-temperature coupling agents (e.g., DCC/DMAP) can mitigate side reactions .
- Purification of the cationic product: Ion-pair chromatography with sodium 1-octanesulfonate (as in Pharmacopeial Forum methods) enhances retention and resolution in reversed-phase HPLC .
Advanced: How can researchers investigate the impact of stereochemistry on this compound’s bioactivity?
Methodological Answer:
- Enantiomer-Specific Assays : Synthesize all stereoisomers (e.g., via asymmetric catalysis) and compare their binding affinities to target receptors (e.g., acetylcholinesterase) using surface plasmon resonance (SPR) or fluorescence polarization .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze steric clashes or hydrogen-bonding differences between (R,S) and (R,R) configurations. Validate with free-energy perturbation (FEP) calculations .
Q. Example Table: Hypothetical Binding Affinities of Stereoisomers
| Stereoisomer | IC₅₀ (nM) | ΔG (kcal/mol) | Key Interactions |
|---|---|---|---|
| (1R,2S)-(1R,2S) | 12.3 | -9.8 | H-bond with Tyr337 |
| (1R,2S)-(1R,2R) | 45.6 | -7.2 | Steric hindrance |
Advanced: What methodologies are suitable for studying degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-HRMS to identify fragments (e.g., loss of benzenesulfonate or isoquinolinium cleavage) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, observe pseudo-first-order kinetics in acidic hydrolysis and calculate activation energy (Eₐ) .
Advanced: How can process simulation optimize large-scale synthesis while maintaining stereochemical fidelity?
Methodological Answer:
- Computational Fluid Dynamics (CFD) : Model reactor conditions (e.g., temperature gradients, mixing efficiency) to minimize racemization during coupling steps. Validate with lab-scale experiments using PAT (Process Analytical Technology) tools like inline FTIR .
- Membrane Separation : Use nanofiltration membranes (e.g., polyamide TFC) to isolate the target compound from byproducts, leveraging CRDC subclass RDF2050104 methodologies .
Advanced: How can researchers resolve contradictions in reported activity data across studies?
Methodological Answer:
- Meta-Analysis Framework : Systematically compare assay conditions (e.g., buffer ionic strength, enzyme sources) using PRISMA guidelines. For example, discrepancies in IC₅₀ values may arise from variations in sodium acetate buffer pH (see Pharmacopeial Forum’s pH 4.6 recommendation) .
- Orthogonal Assays : Validate activity via dual methods (e.g., SPR and enzymatic colorimetric assays) to rule out assay-specific artifacts .
Advanced: What strategies enable precise quantification of this compound in complex matrices?
Methodological Answer:
- LC-MS/MS with Isotopic Labeling : Use a deuterated internal standard (e.g., d₆-benzenesulfonate) to correct for matrix effects. Optimize MRM transitions for the dimeric ion (m/z 950 → 650) .
- Standard Addition Method : Spike known concentrations into biological fluids (e.g., plasma) to account for recovery variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
